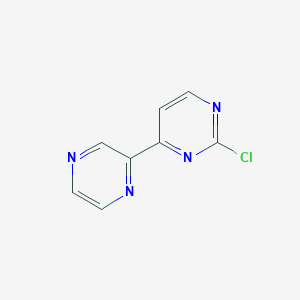

2-Chloro-4-(pyrazin-2-yl)pyrimidine

Overview

Description

2-Chloro-4-(pyrazin-2-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of chlorine and pyrazinyl groups in the pyrimidine ring enhances its chemical reactivity and biological properties.

Mechanism of Action

Target of Action

Pyrimidine derivatives have been known to exhibit a wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry .

Biochemical Pathways

It’s known that pyrimidines have diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic compounds .

Result of Action

It’s known that some pyrimidine derivatives have shown better anti-fibrotic activities than certain standard drugs .

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(pyrazin-2-yl)pyrimidine has been found to interact with various enzymes and proteins. For instance, pyrimidine-based analogues have been shown to inhibit the α-amylase enzyme, which plays a role in the treatment of diabetes .

Cellular Effects

Some pyrimidine derivatives have been found to exhibit antifibrotic activities, suggesting that this compound may also influence cellular processes .

Molecular Mechanism

It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Pyrimidine metabolism is known to be involved in various biological processes, and dysfunction of pyrimidine metabolism is closely related to cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(pyrazin-2-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with pyrazine derivatives. One common method is the nucleophilic substitution reaction where 2-chloropyrimidine reacts with pyrazine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(pyrazin-2-yl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation and reduction: The pyrazine ring can undergo oxidation or reduction reactions under specific conditions.

Coupling reactions: It can participate in cross-coupling reactions with aryl halides in the presence of catalysts like palladium or cobalt.

Common Reagents and Conditions

Nucleophilic substitution: Potassium carbonate, DMF, elevated temperatures.

Oxidation: Hydrogen peroxide, cobalt catalysts.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Coupling reactions: Palladium or cobalt catalysts, aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-amino-4-(pyrazin-2-yl)pyrimidine derivative.

Scientific Research Applications

2-Chloro-4-(pyrazin-2-yl)pyrimidine has a wide range of applications in scientific research, including:

Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

Chemical Biology: The compound serves as a building block for the synthesis of biologically active molecules that can modulate various biological pathways.

Material Science: It is used in the development of advanced materials with specific electronic and optical properties.

Agricultural Chemistry: The compound is explored for its potential use in agrochemicals to protect crops from pests and diseases.

Comparison with Similar Compounds

Similar Compounds

2-Chloropyrimidine: A precursor in the synthesis of 2-Chloro-4-(pyrazin-2-yl)pyrimidine.

4-(Pyrazin-2-yl)pyrimidine: Lacks the chlorine atom but shares the pyrazinyl and pyrimidine rings.

2-Amino-4-(pyrazin-2-yl)pyrimidine: A derivative obtained through nucleophilic substitution of the chlorine atom with an amine group.

Uniqueness

This compound is unique due to the presence of both chlorine and pyrazinyl groups, which enhance its chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various chemical and biological applications .

Biological Activity

2-Chloro-4-(pyrazin-2-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antiviral research. This article provides a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

The compound has been identified as a versatile scaffold in drug development. It interacts with various enzymes and proteins, exhibiting significant inhibition of key enzymes such as α-amylase, which is relevant for diabetes management. Additionally, it is involved in metabolic pathways that are crucial for cellular functions and disease progression, especially in cancer.

Cellular Effects

Research indicates that this compound derivatives can exhibit antifibrotic activities. This suggests that the compound may influence cellular processes related to fibrosis and tissue remodeling. Furthermore, studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Molecular Mechanisms

The biological activity of this compound is primarily attributed to its ability to bind with various biomolecules. This binding can lead to enzyme inhibition or activation and alterations in gene expression. For instance, pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .

Anticancer Activity

A significant body of research has focused on the anticancer properties of compounds related to this compound. For example:

- Etoposide Comparison : In a study comparing new pyrimidine-pyrazine compounds against established chemotherapeutics like etoposide, several derivatives exhibited greater cytotoxicity against various cancer cell lines (MCF-7, A549) than etoposide itself. Notably, compounds with specific structural modifications showed IC50 values significantly lower than those of etoposide .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Etoposide | MCF-7 | 2.19 ± 1.87 |

| Compound 12 | MCF-7 | 0.09 ± 0.0085 |

| Compound 16 | A549 | 0.03 ± 0.0056 |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. In vitro studies have shown that certain derivatives possess significant activity against strains such as E. coli and S. aureus, with minimal inhibitory concentrations (MICs) reported at varying levels depending on the structural modifications made to the pyrimidine scaffold .

Anti-Alzheimer’s Activity

Recent investigations have explored the potential of pyrimidine derivatives as anti-Alzheimer's agents. One study indicated that specific compounds exhibited high acetylcholinesterase (AChE) inhibitory activity, suggesting their utility in treating neurodegenerative diseases .

Properties

IUPAC Name |

2-chloro-4-pyrazin-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4/c9-8-12-2-1-6(13-8)7-5-10-3-4-11-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVARYLMBXBMCKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C2=NC=CN=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1543236-38-9 | |

| Record name | 2-chloro-4-(pyrazin-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.